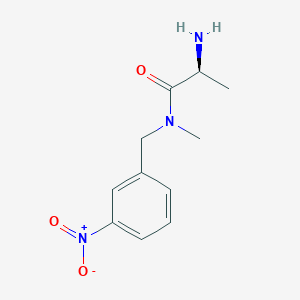

(S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide

Description

(S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide is a chiral amide compound characterized by its stereospecific (S)-configuration at the α-carbon of the propanamide backbone. It features a methyl group and a 3-nitrobenzyl group attached to the nitrogen atom, creating a sterically and electronically distinct structure.

Properties

IUPAC Name |

(2S)-2-amino-N-methyl-N-[(3-nitrophenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-8(12)11(15)13(2)7-9-4-3-5-10(6-9)14(16)17/h3-6,8H,7,12H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKNWBSLJFZECW-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1=CC(=CC=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)CC1=CC(=CC=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylbutanoic acid and 3-nitrobenzyl chloride.

Amidation Reaction: The (S)-2-amino-3-methylbutanoic acid is first converted to its corresponding amide by reacting with thionyl chloride to form the acid chloride, followed by reaction with methylamine.

N-Alkylation: The resulting amide is then subjected to N-alkylation using 3-nitrobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

Reduction: Amino derivatives

Oxidation: Nitroso or hydroxylamine derivatives

Substitution: Various substituted amides

Scientific Research Applications

Chemical Properties and Structure

This compound features a chiral center and includes an amino group, a methyl group, and a nitrobenzyl moiety. Its chemical structure can be represented as follows:

The presence of the nitro group enhances its biological activity and solubility characteristics, making it suitable for various applications in pharmaceutical research.

Enzyme Inhibition

Research has indicated that (S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide can act as an inhibitor for certain enzymes. For instance, studies have demonstrated that modifications to similar compounds can yield effective inhibitors for enzymes like FP-2 (a target in malaria research). Compounds with structural similarities have shown moderate inhibitory effects with IC50 values ranging from 10 to 39.4 μM, suggesting that this compound may share similar inhibitory potential .

Antiviral Activity

The compound has been explored in the context of antiviral research, particularly against filoviruses. It has been part of studies aimed at discovering novel agents that can inhibit viral replication through various mechanisms, including impairment of viral mRNA methylation and prevention of virion entry .

Anti-Malarial Research

In a study focused on the anti-malarial properties of compounds related to this compound, the compound was evaluated for its efficacy against Plasmodium berghei in murine models. The results indicated that while some derivatives exhibited promising inhibitory activities in vitro, their effectiveness in vivo was less pronounced due to metabolic instability .

Structure-Activity Relationship Studies

A series of structure-activity relationship (SAR) studies have been conducted to optimize the bioactivity of related compounds. These studies typically involve systematic modifications to the core structure to enhance binding affinity and selectivity towards target enzymes or receptors . The findings suggest that specific substitutions at the aromatic ring can significantly impact the biological activity of these compounds.

Comparative Data Table

| Compound | Target Enzyme | IC50 (μM) | Application Area |

|---|---|---|---|

| This compound | FP-2 | 10 - 39.4 | Antimalarial |

| Related Compound 1 | Viral mRNA methyltransferase | 30 | Antiviral |

| Related Compound 2 | Various GPCRs | Varies | Neurological disorders |

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The nitro group, in particular, plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

Table 1: Substituent-Driven Comparisons

Key Observations :

- Electron-Withdrawing Groups: The 3-nitrobenzyl group in the target compound contrasts with the 3-cyanobenzyl group in CAS 16983-71-3.

- Heterocyclic vs. Aromatic Substituents : The pyridinylmethyl group in CAS 1354008-88-0 introduces a nitrogen heterocycle, improving water solubility compared to purely aromatic benzyl derivatives .

Backbone and Stereochemical Modifications

Table 2: Backbone and Stereochemical Comparisons

Key Observations :

- Triazole vs. Nitrobenzyl : The triazole-containing compound (CAS Z1262422554) exhibits distinct hydrogen-bonding capabilities due to its heterocyclic core, unlike the nitrobenzyl group, which primarily contributes to electronic effects .

- Biological Relevance : Indole-containing analogs (e.g., CAS 11 in ) are prioritized in neuropharmacology due to structural similarity to tryptamine derivatives, whereas nitrobenzyl derivatives may target redox-sensitive enzymes .

Biological Activity

(S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide is a chiral compound that belongs to the class of amino acid derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological contexts. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biological systems, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C12H16N2O2

- Molecular Weight : Approximately 220.27 g/mol

- Functional Groups : Amino group, methyl group, and nitro-substituted benzyl moiety.

The presence of the nitro group at the 3-position on the benzene ring is significant, as it may influence the compound's reactivity and biological activity.

Neurotransmitter Modulation

Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Compounds with similar structures have demonstrated potential as modulators of mood and pain pathways, which could imply analgesic or antidepressant properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The nitro group may enhance the compound's ability to penetrate bacterial cell walls or interfere with essential cellular processes, potentially making it a candidate for further investigation in antimicrobial therapy .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide | Methyl substitution on nitrogen | Enhanced lipophilicity may affect bioavailability |

| (S)-2-Amino-N-(3-nitrobenzyl)-propionamide | Nitro group at a different position | May exhibit different biological activity |

| N-[4-(Trifluoromethyl)phenyl]-N-(4-nitrobenzyl)propanamide | Trifluoromethyl group | Enhanced electronic properties affecting activity |

This table illustrates how variations in substituents can lead to differences in biological activity and pharmacokinetics.

Case Studies and Research Findings

- Neuropharmacological Studies : In studies examining compounds similar to this compound, researchers found evidence suggesting interactions with serotonin receptors, which are pivotal in mood regulation. These findings indicate potential applications in treating mood disorders.

- Antimicrobial Testing : A series of tests conducted on compounds within the same chemical family revealed significant antimicrobial activity against various pathogens. For instance, MIC values for related compounds were reported as low as 0.0048 mg/mL against E. coli, indicating strong potential for therapeutic use .

- Mutagenicity Assessments : Investigations into the mutagenic potential of similar nitro-substituted amides showed varied results depending on structural modifications. Such studies are crucial for determining safety profiles for future drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.